dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative characterized by a central triazole core substituted at the 1-position with a 2-(4-methylphenyl)-2-oxoethyl group and at the 4,5-positions with methyl ester functionalities. This compound is synthesized via a copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC or "click" reaction) between an azide precursor (2-(4-methylphenyl)-2-oxoethyl azide) and dimethyl acetylenedicarboxylate . The reaction typically proceeds under solvent-free conditions at elevated temperatures (80–90°C) for short durations (3–5 minutes), yielding the product in high purity (≥92%) .
Key structural features include:
- Triazole core: Provides a rigid, planar scaffold conducive to π-π stacking and hydrogen bonding.
- Methyl esters: Enhance solubility in organic solvents and influence electronic properties via conjugation.
Spectral characterization (IR, NMR, HRMS) confirms the structure:
Properties
IUPAC Name |
dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-9-4-6-10(7-5-9)11(19)8-18-13(15(21)23-3)12(16-17-18)14(20)22-2/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLYHIFTNYQJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methylbenzoyl chloride reacts with an appropriate triazole precursor in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the triazole derivative with dimethyl oxalate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ester moiety, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
Dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or other proteins. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 1,2,3-triazole-4,5-dicarboxylates with varying substituents. Key analogues include:
Physicochemical Properties
- Solubility : Methyl esters (logP ~1.5–2.0) are less lipophilic than ethyl esters (logP ~2.5–3.0), impacting bioavailability .
- Thermal Stability: Melting points range from 168–169°C (quinazolinone derivatives) to >200°C (iodinated analogues), correlating with crystallinity .
Spectral and Crystallographic Data
- ¹H-NMR : Ethyl esters (e.g., compound 6b) show characteristic multiplets (δ 1.24–1.33 and 4.29–4.39 ppm), whereas methyl esters exhibit sharp singlets .
- X-ray Crystallography : Iodinated derivatives (e.g., ) crystallize in the triclinic system (space group P1), with intermolecular hydrogen bonds stabilizing the structure.
Biological Activity
Dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in various fields.
Chemical Structure and Properties
The compound features a triazole ring with two ester functionalities and a 4-methylphenyl group, contributing to its unique chemical and biological properties. Its molecular formula is with a molecular weight of 317.30 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 317.30 g/mol |
| CAS Number | 1291852-40-8 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This can be achieved through thermal cycloaddition reactions involving organic azides and dimethyl acetylenedicarboxylate.
- Acylation : The introduction of the 4-methylphenyl group is often performed via Friedel-Crafts acylation.
- Esterification : The final step involves esterification with dimethyl oxalate under acidic conditions to yield the desired compound.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have shown that compounds within the triazole class possess significant antimicrobial activity. For example, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves interference with fungal cell wall synthesis or disruption of bacterial cell membranes.
Anticancer Activity
Recent investigations into triazole derivatives have highlighted their potential as anticancer agents. In vitro studies have reported that some analogs exhibit cytotoxic effects against cancer cell lines such as H460 (lung cancer) and MCF7 (breast cancer). The presence of the triazole ring is believed to enhance interaction with biological targets involved in cell proliferation and apoptosis.
Case Studies
A notable study explored the biological evaluation of several triazole derivatives, including this compound. The findings indicated that these compounds exhibited promising antitumor activity against H460 cells with varying degrees of efficacy depending on structural modifications .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. For instance:
- Inhibition of Enzymes : Triazoles may inhibit enzymes crucial for cell wall synthesis in fungi or disrupt metabolic pathways in cancer cells.
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA structures, leading to inhibition of replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
